molecular formula C5H14NO.Cl<br>C5H14ClNO B000764 Choline chloride CAS No. 67-48-1

Choline chloride

Cat. No. B000764
CAS RN: 67-48-1
M. Wt: 139.62 g/mol
InChI Key: SGMZJAMFUVOLNK-UHFFFAOYSA-M
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Patent
US04394377

Procedure details

The preparation of the several recited choline salts is breifly recited here, though all can be obtained from commercial manufacturers. Choline ascorbate can be prepared from choline and ascorbic acid in methanol according to the procedure set out in U.S. Pat. No. 2,823,166. Choline bicarbonate can be prepared by passing carbon dioxide through a solution of choline until the pH reaction mixture is 9.0 or lower. The mixture is then concentrated and treated with carbon dioxide to pH of 8.5-8.9. Choline bicarbonate is finally isolated by vacuum evaporation of the solution. The preparation of choline chloride can be found in U.S. Pat. No. 2,623,901. Choline and citric acid are combined according to the procedure set out in U.S. Pat. No. 2,774,759 to give choline citrate (tricholinecitrate). Choline dihydrogen citrate, (2-hydroxyethyl)trimethylammonium citrate, is prepared according to the scheme set out in U.S. Pat. No. 2,870,198. The preparation of choline gluconate, the D-gluconic acid salt of choline is given in U.S. Pat. No. 2,691,617.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:8]([OH:20])(=[O:19])[CH2:9][C:10]([CH2:15][C:16]([OH:18])=[O:17])([C:12]([OH:14])=[O:13])[OH:11]>[Cl-].OCC[N+](C)(C)C>[C:8]([O-:20])(=[O:19])[CH2:9][C:10]([CH2:15][C:16]([O-:18])=[O:17])([C:12]([O-:14])=[O:13])[OH:11].[OH:1][CH2:2][CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[OH:1][CH2:2][CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[OH:1][CH2:2][CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5] |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC[N+](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].OCC[N+](C)(C)C.OCC[N+](C)(C)C.OCC[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.